molecular formula C10H11FO B067236 2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI) CAS No. 162084-58-4

2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI)

Cat. No.: B067236
CAS No.: 162084-58-4
M. Wt: 166.19 g/mol
InChI Key: TTYMJVBVSNOJII-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropyltropone is a chemical compound characterized by the presence of a fluorine atom and an isopropyl group attached to a tropone ring Tropone, a seven-membered aromatic ring, is known for its unique electronic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropyltropone typically involves the introduction of fluorine and isopropyl groups into the tropone ring. One common method is the fluorination of 6-isopropyltropone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-Fluoro-6-isopropyltropone may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent product formation. The choice of fluorinating agents and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropyltropone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or isopropyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

2-Fluoro-6-isopropyltropone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropyltropone involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, while the isopropyl group can influence its lipophilicity and cellular uptake. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methyltropone
  • 2-Fluoro-6-ethyltropone
  • 2-Fluoro-6-tert-butyltropone

Comparison

Compared to similar compounds, 2-Fluoro-6-isopropyltropone is unique due to the presence of the isopropyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYMJVBVSNOJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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